(2S)-2-amino-N-[(2S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-368,899 hydrochloride: is a potent, non-peptide, and orally active oxytocin receptor antagonist. It is used primarily in scientific research to study the roles of oxytocin in various physiological and behavioral processes. This compound exhibits high selectivity for the oxytocin receptor over related vasopressin receptors, making it a valuable tool for investigating oxytocin-mediated functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-368,899 hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer. the general approach involves the following steps:
- Formation of the bicyclo[2.2.1]heptane core structure.
- Introduction of the piperazine moiety.
- Sulfonylation and subsequent functional group modifications to achieve the final product .
Industrial Production Methods: Industrial production of L-368,899 hydrochloride follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: L-368,899 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as sulfonyl and amide groups. These reactions can be used to modify the compound for various research purposes .
Common Reagents and Conditions:
Sulfonylation: Typically involves the use of sulfonyl chlorides and a base such as triethylamine.
Amidation: Involves the use of amines and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Hydrogenation: Utilizes hydrogen gas and a palladium catalyst to reduce specific functional groups.
Major Products: The major products formed from these reactions are typically derivatives of L-368,899 hydrochloride with modified functional groups, which can be used to study different aspects of oxytocin receptor interactions .
Scientific Research Applications
L-368,899 hydrochloride is widely used in scientific research due to its high selectivity and potency as an oxytocin receptor antagonist. Some of its key applications include:
Neuroscience: Investigating the role of oxytocin in social behaviors, stress responses, and emotional regulation.
Endocrinology: Studying the effects of oxytocin on reproductive functions and hormonal regulation.
Pharmacology: Developing potential therapeutic agents for conditions such as preterm labor, anxiety, and social disorders.
Behavioral Studies: Examining the impact of oxytocin on behaviors such as pair bonding, maternal care, and social interactions
Mechanism of Action
L-368,899 hydrochloride exerts its effects by selectively binding to and antagonizing the oxytocin receptor. This prevents oxytocin from activating the receptor, thereby inhibiting its downstream signaling pathways. The compound exhibits high selectivity for the oxytocin receptor over vasopressin receptors, which minimizes off-target effects. The primary molecular targets are the oxytocin receptors located in various tissues, including the brain, uterus, and mammary glands .
Comparison with Similar Compounds
Atosiban: Another oxytocin receptor antagonist used clinically to manage preterm labor.
Epelsiban: An oxytocin receptor antagonist studied for its effects on uterine contractions and social behaviors.
L-371,257: A peripherally selective oxytocin receptor antagonist with limited brain penetration
Uniqueness of L-368,899 Hydrochloride: L-368,899 hydrochloride is unique due to its high oral bioavailability and rapid brain penetration, which allows it to selectively accumulate in areas of the limbic system. This makes it particularly useful for studying the centrally mediated roles of oxytocin in social behaviors and emotional regulation .
Properties
IUPAC Name |
(2S)-2-amino-N-[(2S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N4O5S2.ClH/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33;/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31);1H/t20?,21-,23-,26?;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUFQWFJHXXXEQ-PHSYAEQHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4NC(=O)C(CCS(=O)(=O)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)C[C@@H]4NC(=O)[C@H](CCS(=O)(=O)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43ClN4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.